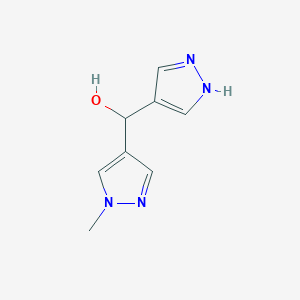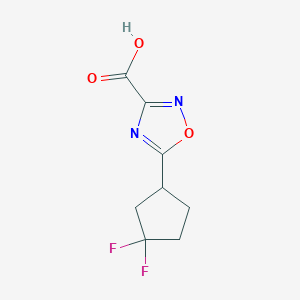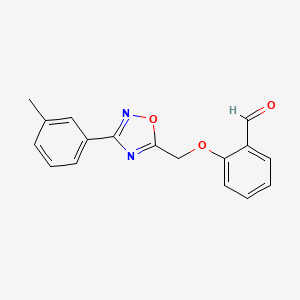
2-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound features a benzaldehyde group attached to an oxadiazole ring, which is further substituted with a m-tolyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. This reaction often requires the use of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Attachment of the m-Tolyl Group: The m-tolyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative and a palladium catalyst.
Formation of the Benzaldehyde Group: The benzaldehyde moiety can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated systems and advanced purification techniques, such as chromatography and crystallization, can ensure the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxadiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 2-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 2-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted oxadiazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. Additionally, the presence of the aldehyde group allows for potential covalent interactions with nucleophilic sites on target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with a phenyl group instead of a m-tolyl group.
2-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with a p-tolyl group instead of a m-tolyl group.
2-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with an o-tolyl group instead of a m-tolyl group.
Uniqueness
The uniqueness of 2-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde lies in the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. The m-tolyl group provides steric hindrance and electronic effects that can affect the compound’s interactions with other molecules, making it distinct from its isomers and analogs.
Propiedades
Fórmula molecular |
C17H14N2O3 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C17H14N2O3/c1-12-5-4-7-13(9-12)17-18-16(22-19-17)11-21-15-8-3-2-6-14(15)10-20/h2-10H,11H2,1H3 |
Clave InChI |
DTYPNQXDXPYACZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC=CC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



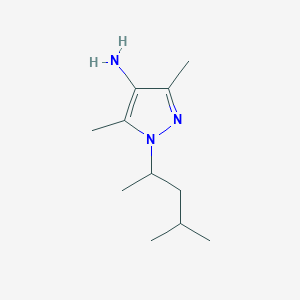

![(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B13319242.png)
![N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine](/img/structure/B13319247.png)
![2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole](/img/structure/B13319252.png)
![4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)

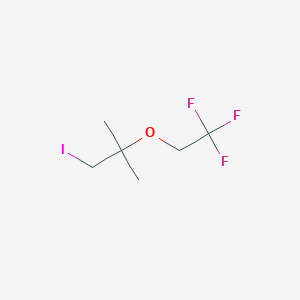
![1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)


